molecular formula C24H20FN3O3 B11557706 N-[(1E)-1-(4-fluorophenyl)-3-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

N-[(1E)-1-(4-fluorophenyl)-3-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B11557706
M. Wt: 417.4 g/mol
InChI Key: RVMSZCIQIACYGC-FLFUNREMSA-N
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Description

N-[(1E)-2-(4-fluorophenyl)-1-{N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxyphenyl group, and a hydrazinecarbonyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-(4-fluorophenyl)-1-{N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone to form an intermediate, which is then reacted with hydrazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-(4-fluorophenyl)-1-{N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(1E)-2-(4-fluorophenyl)-1-{N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1E)-2-(4-fluorophenyl)-1-{N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[(1E)-2-(4-fluorophenyl)-1-{N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of N-[(1E)-2-(4-fluorophenyl)-1-{N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)-3-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H20FN3O3/c1-16(20-9-5-6-10-22(20)29)27-28-24(31)21(15-17-11-13-19(25)14-12-17)26-23(30)18-7-3-2-4-8-18/h2-15,29H,1H3,(H,26,30)(H,28,31)/b21-15+,27-16+

InChI Key

RVMSZCIQIACYGC-FLFUNREMSA-N

Isomeric SMILES

C/C(=N\NC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2)/C3=CC=CC=C3O

Canonical SMILES

CC(=NNC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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